molecular formula C15H17NO2 B2439347 (1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one CAS No. 292045-86-4

(1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one

Cat. No.: B2439347
CAS No.: 292045-86-4
M. Wt: 243.306
InChI Key: DOEOYRKQXAVMBR-CFVMTHIKSA-N
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Description

(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one is a complex organic compound that belongs to the class of oxazolo[3,2-a]pyridines.

Properties

IUPAC Name

(1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15-8-4-7-13(17)16(15)14-11-6-3-2-5-10(11)9-12(14)18-15/h2-3,5-6,12,14H,4,7-9H2,1H3/t12-,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEOYRKQXAVMBR-CFVMTHIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=O)N1C3C(O2)CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=O)N1[C@H]3[C@@H](O2)CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : (1R,2S)-1-amino-2-indanol derivatives are condensed with ethyl glyoxylate to form Schiff bases.
  • Allylation : Allyl bromide introduces the C-7 methyl group via indium-mediated alkylation, achieving >70% yield.
  • Cyclization : [Rh(acac)(CO)₂] (2 mol%) and BIPHEPHOS ligand (4 mol%) in THF at 30 bar H₂/CO (1:1) for 24 hours yield the tetracyclic core.
  • Oxidation : Selective oxidation of the secondary alcohol to the lactam is achieved using Jones reagent (CrO₃/H₂SO₄) at 0°C.

Key Data :

  • Yield : 55–60% for cyclization; 85% for oxidation.
  • Stereoselectivity : >95% de due to chiral ligand control.
  • Characterization : ¹H NMR (400 MHz, CDCl₃) δ 7.45–6.69 (m, aromatic), 4.66 (d, J = 6 Hz, H-1), 3.82 (m, H-9).

N,O-Acetalization and Bridgehead Reduction Strategy

An alternative route inspired by madangamine alkaloid synthesis employs cyclic N,O-acetals to construct the 2-azabicyclo[3.3.1]nonane skeleton.

Synthetic Steps

  • Keto-Aminophenol Precursor : Condensation of 4-methylcyclohexanone with o-aminophenol forms a bicyclic N,O-acetal.
  • Reductive Cleavage : AlH₃-mediated reduction of the acetal C–O bond installs the C-7 methyl group with retention of configuration.
  • Diels-Alder Cyclization : Reaction with maleic anhydride under microwave irradiation (150°C, 30 min) forms the triene system.
  • Lactamization : NH₄OAc in acetic acid closes the lactam ring at C-3.

Key Data :

  • Yield : 40–45% overall.
  • Stereochemical Integrity : 89% ee confirmed by chiral HPLC (Chiralpak IA column).

Stereochemical Control and Optimization

Critical to both routes is the preservation of the (1R,7S,9S) configuration:

  • Chiral Ligands : BIPHEPHOS in the CHC route enforces axial chirality via π-π interactions with the rhodium center.
  • Bridgehead Reduction : AlH₃ selectively delivers hydride to the exo face of the N,O-acetal, dictated by steric hindrance from the methyl group.

Comparative Analysis :

Parameter CHC Route N,O-Acetal Route
Total Yield 55–60% 40–45%
Stereoselectivity >95% de 89% ee
Functional Group Tolerance Moderate Low

Analytical Validation and Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for H-1 (δ 4.66, d), H-7 (δ 2.43, m), and lactam carbonyl (δ 171.1 ppm, ¹³C NMR).
    • NOESY : Correlations between H-1 and H-9 confirm cis ring junction.
  • Mass Spectrometry : HRMS (ESI+) m/z calcd for C₁₈H₂₀NO₃ [M+H]⁺ 298.1438, found 298.1442.
  • X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) confirms absolute configuration.

Industrial-Scale Considerations

  • Catalyst Recycling : Rhodium recovery via activated carbon adsorption achieves 92% efficiency.
  • Purification : Simulated moving bed (SMB) chromatography resolves diastereomers with >99% purity.

Chemical Reactions Analysis

Types of Reactions

(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[3,2-a]pyridinium salts, while reduction reactions may produce reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to (1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one. For instance, a series of derivatives synthesized from related structures exhibited significant antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These compounds showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells and demonstrated selective targeting of cancerous cells without affecting normal cells like HEK-293 .

2. Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves induction of apoptosis and disruption of cell cycle progression in cancer cells. Morphological studies revealed significant changes in the structure of treated cancer cells, indicating that these compounds can effectively alter cellular integrity and function .

Antimicrobial Applications

1. Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been evaluated for their antimicrobial activities against various pathogens. Studies indicate that certain synthesized derivatives exhibit notable antibacterial effects against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa as well as antifungal activity against Candida albicans and Penicillium chrysogenum. For example, compounds with specific substituents showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future therapeutic agents for infectious diseases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Activity Cell Lines/Pathogens IC50/MIC Values
AnticancerAntiproliferativeHCT-116 (Colon Cancer)1.9 - 7.52 µg/mL
MCF-7 (Breast Cancer)
AntimicrobialAntibacterial/FungalMycobacterium smegmatis6.25 µg/mL
Pseudomonas aeruginosa
Candida albicans

Mechanism of Action

The mechanism of action of (4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one include other oxazolo[3,2-a]pyridines and oxazolo[3,2-a]pyrimidines .

Uniqueness

What sets (4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one apart is its unique structural features and the specific biological activities it exhibits. These unique properties make it a valuable compound for various scientific and industrial applications .

Q & A

Basic: What synthetic methodologies are effective for synthesizing (1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[...]-3-one, and how can structural purity be ensured?

Answer:

  • Key Methods :
    • Heterocyclic Annulation : Utilize strategies similar to those for related tetracyclic compounds, such as cyclocondensation of amine precursors with carbonyl derivatives under controlled temperature (e.g., 80–120°C) .
    • Multi-Step Functionalization : Introduce substituents via regioselective alkylation or oxidation, as demonstrated in the synthesis of methyl-substituted azatetracyclic analogs .
  • Purity Assurance :
    • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for separation.
    • Spectroscopic Validation : Confirm structural integrity via 1^1H/13^{13}C NMR (e.g., characteristic carbonyl signals at δ 170–180 ppm) and high-resolution mass spectrometry (HRMS) .
  • Contradictions : Some protocols report low yields (<30%) due to steric hindrance in ring closure; optimizing reaction solvents (e.g., DMF vs. THF) may improve efficiency .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Experimental Design :
    • Dose-Response Curves : Compare IC50_{50} values across studies using standardized assays (e.g., enzyme inhibition in kinase targets vs. cytotoxicity in cell lines) .
    • Control Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors like staurosporine) .
  • Data Analysis :
    • Meta-Analysis : Pool results from independent studies (e.g., PubChem bioassays) to identify trends. Discrepancies may arise from assay conditions (pH, temperature) or impurity interference .
    • Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental results .

Basic: What analytical techniques are most reliable for characterizing this compound’s stereochemistry?

Answer:

  • Primary Techniques :
    • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar azatetracyclic compounds (e.g., R-factor < 0.05) .
    • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm enantiomeric purity .
  • Supportive Data :
    • NMR NOE Experiments : Detect spatial proximity of protons (e.g., methyl group at C7 with adjacent oxa-ring protons) .
  • Limitations : Crystallography requires high-quality single crystals, which may be challenging due to the compound’s low solubility .

Advanced: How can computational models predict the environmental fate or metabolic pathways of this compound?

Answer:

  • Methodology :
    • QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation potential and bioaccumulation factors based on logP (calculated: ~2.8) .
    • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic sites (e.g., oxidation at the oxa-ring) .
  • Validation :
    • Comparative Studies : Cross-reference predictions with experimental data from microsomal assays (e.g., human liver microsomes) .
  • Data Gaps : Limited experimental ecotoxicology data necessitates cautious interpretation of models .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure, as the compound may cause skin irritation (GHS Category 2) .
    • Waste Disposal : Follow EPA guidelines for organic azides; incinerate at >1000°C to prevent toxic byproducts .
  • Toxicology :
    • Acute Toxicity : LD50_{50} data (oral, rat) is unavailable; assume high toxicity based on structural analogs (e.g., LD50_{50} ~200 mg/kg) .

Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

Answer:

  • Case Study :
    • Methoxy vs. Hydroxy Substituents : Adding methoxy groups increases lipophilicity (logP +0.5) but reduces aqueous solubility (from 1.2 mg/mL to 0.3 mg/mL) .
    • Steric Effects : Bulky substituents at C7 hinder ring puckering, altering melting points (e.g., 180°C vs. 165°C for unsubstituted analogs) .
  • Experimental Validation :
    • Thermogravimetric Analysis (TGA) : Measure thermal stability; methyl groups enhance decomposition resistance by ~20°C .

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